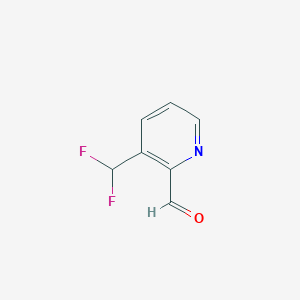

3-(Difluoromethyl)pyridine-2-carbaldehyde

Übersicht

Beschreibung

“3-(Difluoromethyl)pyridine-2-carbaldehyde” is likely a derivative of pyridine-2-carbaldehyde, also known as 2-formylpyridine . Pyridine-2-carbaldehyde is an organic compound with the formula NC5H4CHO . It is one of three isomeric pyridinaldehydes .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyridine aldehydes are typically prepared by oxidation of the hydroxymethyl- or methylpyridines . A study on the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients might provide some insights .Molecular Structure Analysis

The molecular structure of “this compound” would be similar to that of pyridine-2-carbaldehyde, with the addition of two fluorine atoms on the third carbon .Chemical Reactions Analysis

The aldehyde functional group in pyridine-2-carbaldehyde is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands . Iminopyridine complexes can be remarkably robust .Physical And Chemical Properties Analysis

Pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor . The physical and chemical properties of “this compound” might be similar, with some differences due to the presence of the difluoromethyl group.Wissenschaftliche Forschungsanwendungen

Surface Interaction Studies

- In Situ FTIR Study of Pyridine-3-Carbaldehyde Adsorption: An in situ FTIR spectroscopy study conducted by Popova, Chesalov, and Andrushkevich (2004) examined the interaction of pyridine-3-carbaldehyde (3PyA) with the surface of TiO2 and a V-Ti-O catalyst. This research found that 3PyA interacts with Lewis and Brönsted acid sites of these catalysts to form various complexes, including nitrogen-coordinated and s-bonded complexes through the oxygen of the CHO group. This study provides insights into the surface chemistry of 3PyA and its potential applications in catalysis and surface modification (Popova, Chesalov, & Andrushkevich, 2004).

Chemical Synthesis and Complex Formation

- Novel Quinone-Fused Corroles: In a study by Vale et al. (2007), the gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde was used as a precursor in 1,3-dipolar cycloaddition reactions with quinones. This led to the production of novel quinone-fused corrole derivatives, highlighting the role of pyridine-3-carbaldehyde in complex organic syntheses and the creation of new chemical entities (Vale et al., 2007).

Catalytic Reaction Mechanisms

- Aluminium Mediated Asymmetric Friedel–Crafts Hydroxyalkylation: Gothelf, Hansen, and Jørgensen (2001) investigated the reaction of pyridinecarbaldehydes with aromatic C–H bonds mediated by aluminium complexes. This study provided insights into the catalytic mechanisms of pyridinecarbaldehydes, especially pyridine-2-carbaldehyde, in Friedel–Crafts hydroxyalkylation reactions. Their findings revealed the formation of specific products and detailed the reaction mechanism using theoretical calculations (Gothelf, Hansen, & Jørgensen, 2001).

Coordination Chemistry and Crystallography

- Zinc(II) Benzoate/Pyridyl Oxime Chemistry: Konidaris et al. (2009) explored the initial employment of pyridine-3-carbaldehyde oxime in zinc(II) carboxylate chemistry. This study involved the synthesis and crystallographic characterization of various complexes, illustrating the significant role of pyridine-3-carbaldehyde derivatives in coordination chemistry and crystal structure analysis (Konidaris et al., 2009).

Wirkmechanismus

Target of Action

It is known that difluoromethyl pyridines have gained significant attention in medicinal and agricultural chemistry . The compound’s interaction with its targets can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .

Mode of Action

The difluoromethyl group (cf2h) in the compound possesses an acidic proton, which may interact with the targeting enzymes through hydrogen bonding . This interaction can result in changes in the target’s function, leading to the compound’s overall effect.

Pharmacokinetics

The presence of the difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)5-2-1-3-10-6(5)4-11/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLFSFFCOUBXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261013 | |

| Record name | 3-(Difluoromethyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018678-51-7 | |

| Record name | 3-(Difluoromethyl)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)

![2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3073997.png)

![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)

![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B3074038.png)

![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074040.png)

![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)

![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)